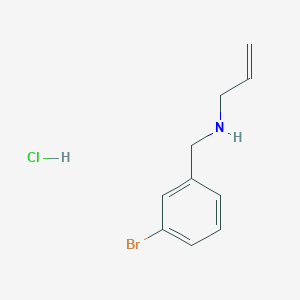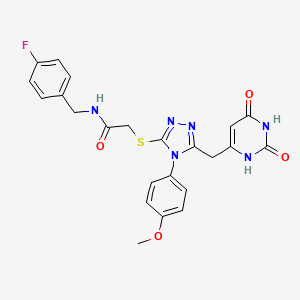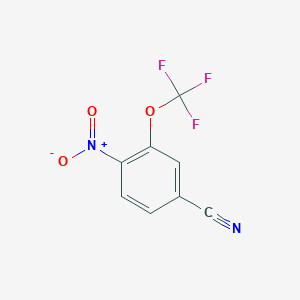![molecular formula C25H33N7O3 B3009776 Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate CAS No. 1189425-36-2](/img/structure/B3009776.png)
Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a piperidine ring and a triazoloquinoxaline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with piperidine in the presence of a base such as triethylamine (Et3N) and a solvent like xylene . The resulting intermediate is then further reacted with ethyl 4-aminopiperidine-1-carboxylate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Ethyl 4-{3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate can be compared with other triazoloquinoxaline derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar anticancer properties.
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer effects.
Piperidine analogues: These compounds are studied for their reuptake inhibition and in vivo activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 4-[3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O3/c1-2-35-25(34)31-16-12-18(13-17-31)26-22(33)11-10-21-28-29-24-23(30-14-6-3-7-15-30)27-19-8-4-5-9-20(19)32(21)24/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOWXWMWYXAZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)
![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)


![N-[(5-Tert-butylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B3009707.png)

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)


